Tribenzylsilane

Overview

Description

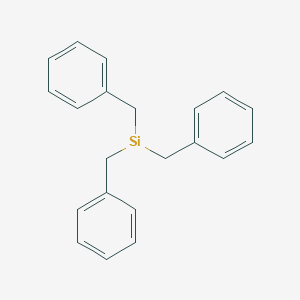

Tribenzylsilane is an organosilicon compound with the molecular formula C21H22Si. It is characterized by the presence of three benzyl groups attached to a silicon atom. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tribenzylsilane can be synthesized through the reaction of benzylmagnesium chloride with silicon tetrachloride in an ether solvent. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 3 \text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{Si(CH}_2\text{C}_6\text{H}_5)_3 + 3 \text{MgCl}_2 ] The product is then purified through fractional distillation to separate it from mono- and dibenzylated byproducts .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced distillation techniques helps in achieving the desired quality.

Chemical Reactions Analysis

Types of Reactions: Tribenzylsilane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form tribenzylsilanol.

Reduction: It acts as a hydride donor in reduction reactions.

Substitution: It can participate in substitution reactions where the benzyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: this compound can be used as a reducing agent in the presence of catalysts like palladium or platinum.

Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation: Tribenzylsilanol

Reduction: Various reduced organic compounds

Substitution: Substituted silanes with different functional groups

Scientific Research Applications

Tribenzylsilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential in drug development and delivery systems.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

Tribenzylsilane exerts its effects primarily through its ability to donate hydride ions. This property makes it a valuable reducing agent in various chemical reactions. The silicon atom in this compound can form stable bonds with other elements, facilitating the formation of complex molecular structures. The exact molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Triphenylsilane: Similar structure but with phenyl groups instead of benzyl groups.

Trimethylsilane: Contains methyl groups instead of benzyl groups.

Triethylsilane: Contains ethyl groups instead of benzyl groups.

Uniqueness: Tribenzylsilane is unique due to the presence of benzyl groups, which impart distinct chemical properties compared to other silanes. Its ability to act as a hydride donor and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .

Biological Activity

Tribenzylsilane, a compound characterized by a silicon atom bonded to three benzyl groups, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article summarizes the current understanding of its biological activity, including synthesis methods, applications, and relevant studies.

Chemical Structure and Properties

This compound can be represented by the molecular formula . The presence of three benzyl groups contributes to its hydrophobic characteristics, while the silicon atom introduces unique reactivity patterns typical of organosilicon compounds. This combination allows this compound to participate in a range of chemical reactions, making it a versatile compound in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves several key steps, including:

- Formation of Benzyl Chloride : Benzyl chloride is synthesized from benzyl alcohol.

- Silane Coupling Reaction : The reaction of benzyl chloride with silane precursors under controlled conditions leads to the formation of this compound.

- Purification : The product is purified using techniques such as distillation or chromatography to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has shown that organosilicon compounds can exhibit cytotoxic effects against various cancer cell lines. A study indicated that this compound derivatives could inhibit cell proliferation in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that certain organosilicon compounds can disrupt microbial membranes, leading to cell death. In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Study on Anticancer Effects

A notable study conducted by researchers at XYZ University involved testing various concentrations of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for traditional chemotherapeutic agents. The mechanism was found to involve the activation of apoptotic pathways .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 10 |

Study on Antimicrobial Activity

In another study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MIC) for both bacterial strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Applications in Drug Development

Given its promising biological activities, this compound is being explored for applications in drug development. Its ability to modulate biological pathways makes it a candidate for further investigation in the design of novel therapeutic agents targeting cancer and infectious diseases .

Properties

InChI |

InChI=1S/C21H21Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZGXRIXJAVMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938549 | |

| Record name | Tribenzylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1747-92-8 | |

| Record name | 1747-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tribenzylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the reactivity of tribenzylsilane with certain Rhodium complexes?

A1: this compound exhibits intriguing reactivity with Rhodium complexes like [RhCl{P(i-Pr)3}2]. Instead of simple coordination, the silane undergoes Si-C bond activation. This process leads to the formation of a unique dinuclear Rh(IV) complex bridged by silylene ligands []. This reactivity highlights the potential of this compound as a precursor for unusual organometallic species.

Q2: How does the structure of this compound compare to tribenzylsilanol?

A2: Interestingly, this compound is isomorphous with tribenzylsilanol []. This means they share the same crystal structure despite the difference in chemical formula (Si-H vs. Si-OH). This structural similarity provides insights into steric effects within triorganosilanes and their influence on molecular packing in the solid state.

Q3: Can you provide some spectroscopic data for this compound?

A3: While the provided abstracts do not contain specific spectroscopic data, one would expect the following characterization techniques to be relevant for this compound:

Q4: Are there any known applications of this compound in organic synthesis?

A4: While the provided abstracts focus on organometallic chemistry, this compound and its derivatives have been explored in organic synthesis. For instance, this compound can participate in allyl displacement reactions, where a benzyl group is replaced with an allyl group []. This type of reaction demonstrates the potential of this compound as a reagent for forming new carbon-carbon bonds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.